Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine
Description
Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine (CAS: 10300-69-3; 435345-36-1) is a secondary amine featuring a benzodioxole moiety linked via a methylene group to a phenethylamine scaffold substituted with a fluorine atom at the ortho position of the phenyl ring. Its molecular formula is C₁₆H₁₆FNO₂ (MW: 273.31 g/mol) . The compound is utilized in pharmaceutical research, particularly as an intermediate in drug discovery, with applications in receptor-targeted therapies due to its structural flexibility and halogenated aromatic system .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c17-14-4-2-1-3-13(14)7-8-18-10-12-5-6-15-16(9-12)20-11-19-15/h1-6,9,18H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLUAVMOIRKEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-fluorobenzyl chloride and an appropriate catalyst such as aluminum chloride.
Amine Formation: The final step involves the reductive amination of the intermediate product with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in an appropriate solvent.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase and disrupting microtubule assembly . This disruption leads to the inhibition of tubulin polymerization, ultimately resulting in cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenethylamine Moiety
a. Positional Isomerism of Fluorine
- Target Compound: 2-Fluorophenyl substitution (ortho position). Molecular weight: 273.31 g/mol .
- 4-Fluorophenyl Analog (CAS: 435345-36-1): Molecular formula: C₁₆H₁₆FNO₂ (MW: 273.30 g/mol) . Para-fluorine substitution reduces steric effects, enhancing electronic interactions (e.g., dipole interactions) with target proteins.
b. Indole-Substituted Analog
- Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine hydrobromide (CAS: N/A; Product ID: sc-326179): Molecular formula: C₁₈H₁₉BrN₂O₂ (MW: 375.26 g/mol) . Replacement of fluorophenyl with indole introduces a bulky, aromatic heterocycle.
c. Methoxy-Benzyl Analog
- Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine (CAS: 418774-45-5): Molecular formula: C₁₆H₁₇NO₃ (MW: 272.32 g/mol) . Substitution of phenethyl with methoxy-benzyl eliminates the amine’s ethyl spacer, reducing conformational flexibility. The methoxy group increases hydrophilicity.
Salt Forms and Their Impact
- Hydrochloride Salt of Target Compound (CAS: 1185293-41-7): Molecular formula: C₁₆H₁₇ClFNO₂ (MW: 309.77 g/mol) . Salt formation improves aqueous solubility, facilitating formulation in preclinical studies.
- 4-Fluorophenyl Analog Hydrochloride (CAS: sc-326181): Molecular formula: C₁₆H₁₇ClFNO₂ (MW: 309.76 g/mol) . Similar solubility benefits but distinct pharmacokinetics due to para-fluorine positioning.
Heterocyclic and Halogenated Modifications
a. Tetrahydrofuran (THF) Derivative
- Benzo[1,3]dioxol-5-ylmethyl-(tetrahydrofuran-2-ylmethyl)-amine (CAS: 436096-91-2): Molecular formula: C₁₄H₁₉NO₃ (MW: 249.30 g/mol) . Replacement of fluorophenyl with THF introduces an oxygen-rich, non-aromatic group, likely reducing receptor affinity but improving metabolic stability.
b. Difluorinated Benzodioxole Derivative
- 2-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-ethylamine (CAS: 278183-65-6): Molecular formula: C₉H₉F₂NO₂ (MW: 201.17 g/mol) .
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related case studies.
- Molecular Formula : C16H17FNO2
- Molecular Weight : 273.3 g/mol
- CAS Number : 435345-36-1
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. The mechanisms primarily involve:
- Inhibition of EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Induction of Apoptosis : Studies have demonstrated that benzo[1,3]dioxol derivatives can promote apoptosis through the mitochondrial pathway, affecting proteins such as Bax and Bcl-2 .
Anticancer Activity
A notable study evaluated the cytotoxic effects of similar compounds on various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated:
- IC50 Values : The IC50 values for certain derivatives were significantly lower than those of standard chemotherapeutics like doxorubicin, suggesting higher potency. For instance, one derivative showed IC50 values of 2.38 µM for HepG2 and 1.54 µM for HCT116 compared to doxorubicin's IC50 values of 7.46 µM and 8.29 µM respectively .
Antimicrobial Activity
The compound's biological activity extends beyond anticancer properties; it also exhibits antimicrobial effects:
- Antibacterial Activity : Research has shown that derivatives with the benzo[d][1,3]dioxole moiety possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated significant activity against Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values as low as 625 µg/mL .
Comparative Biological Activity
The following table summarizes the biological activity of benzo[1,3]dioxole derivatives across various studies:
Case Studies
Several case studies highlight the therapeutic potential of benzo[1,3]dioxol derivatives:
- Cancer Treatment : A study involving a series of benzo[d][1,3]dioxol-based thiourea derivatives found that they exhibited potent anticancer activity while remaining non-cytotoxic to normal cell lines at higher concentrations (>150 µM) .
- Antimicrobial Efficacy : Another investigation into the antibacterial properties revealed that certain derivatives were more effective than traditional antibiotics against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) with MIC values significantly lower than those typically required for standard treatments .
Q & A
Q. What are the established synthetic routes for Benzo[1,3]dioxol-5-ylmethyl-[2-(2-fluoro-phenyl)-ethyl]-amine?
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the benzodioxol-5-ylmethyl intermediate via nucleophilic substitution or reductive amination.
- Step 2: Coupling with 2-(2-fluorophenyl)ethylamine under controlled conditions (e.g., using coupling agents like EDCI/HOBt in anhydrous solvents).
- Step 3: Purification via column chromatography or crystallization to achieve >95% purity.
Reaction conditions (temperature, solvent, catalysts) are critical for yield optimization, though proprietary protocols may limit full disclosure .
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS for molecular weight validation.
- X-ray Crystallography: Using programs like SHELXL (via SHELX suite) for precise 3D structural determination, particularly for resolving ambiguities in flexible moieties .
Q. What preliminary biological screening methods are used to assess its activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
